molecular formula C14H18N4OS2 B2487393 N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034541-38-1

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2487393
CAS No.: 2034541-38-1
M. Wt: 322.45
InChI Key: LNRSYKFHMSCRHZ-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound of significant research interest due to its hybrid molecular structure, incorporating both a thiazole and a 1,2,3-thiadiazole moiety. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry research, with studies demonstrating that derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit promising in vitro antimicrobial properties, particularly against Gram-positive bacteria including Staphylococcus aureus strains . The specific activity of this compound is a subject of ongoing investigation, but its design leverages the known potential of thiadiazole-carboxamide hybrids to serve as a core structure in the development of new anti-infective agents . Researchers are exploring this class of compounds to address the global challenge of antibiotic resistance, as they represent novel chemical entities with mechanisms of action that may differ from conventional therapies . This compound is provided exclusively for laboratory research to further investigate these potential applications and mechanisms.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS2/c1-9-13(21-18-17-9)14(19)15-7-12-16-11(8-20-12)10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRSYKFHMSCRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole precursors. The cyclohexylthiazole moiety can be synthesized through the reaction of cyclohexylamine with a thioamide, followed by cyclization. The thiadiazole ring is often formed via the reaction of a hydrazine derivative with a suitable carboxylic acid or ester. The final step involves coupling the thiazole and thiadiazole rings through a carboxamide linkage, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity. Purification methods like recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiadiazole rings, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole or thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiadiazole, including N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, can effectively inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that similar thiadiazole derivatives displayed antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method .

Anticancer Potential
Thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.28 to 10.0 μg/mL . The structure–activity relationship studies suggest that modifications on the thiadiazole ring can enhance anticancer activity.

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives are also recognized for their potential as agrochemicals. They have been evaluated for their efficacy as fungicides and herbicides. Research has indicated that compounds like this compound can exhibit antifungal properties against plant pathogens. This makes them valuable in developing sustainable agricultural practices .

Materials Science

Polymer Chemistry
In materials science, thiadiazole derivatives are being explored for their role in the development of advanced materials. They can be incorporated into polymers to enhance thermal stability and mechanical properties. The unique electronic properties of thiadiazoles allow for applications in organic electronics and photonics .

Summary of Case Studies

Application Area Study Reference Findings
Medicinal Chemistry Antimicrobial activity against various bacteria; effective against Gram-positive and Gram-negative strains.
Anticancer Activity Inhibition of proliferation in cancer cell lines (IC50 values from 0.28 to 10.0 μg/mL).
Agricultural Use Potential as fungicides; effective against plant pathogens.
Materials Science Enhancements in polymer properties; applications in organic electronics.

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in critical biological processes.

Comparison with Similar Compounds

Pharmacological Data :

Parameter Target Compound BTP2
Core Structure 1,2,3-Thiadiazole 1,2,3-Thiadiazole
Key Substituent Cyclohexylthiazole Bis(trifluoromethyl)pyrazole
SOCE Inhibition (IC50) Not reported ~50 nM
Selectivity for Orai1 Undetermined Moderate
2.2. 1,3,4-Thiadiazole Derivatives

Structure: Compounds such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () differ in the thiadiazole isomer (1,3,4 vs. 1,2,3) and substituent patterns.

Comparative Data :

Feature Target Compound 1,3,4-Thiadiazole Derivatives
Thiadiazole Isomer 1,2,3 1,3,4
Common Applications Ion channel modulation Antimicrobial/antitumor
Synthetic Route Carboxamide coupling Cyclization of thioesters
2.3. Thiazole Carboxamide Analogs

Structure : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides () share the thiazole-carboxamide motif but replace the cyclohexyl group with a pyridinyl substituent.

Pharmacokinetic Comparison :

Property Target Compound Pyridinyl-Thiazole Analogs
LogP (Predicted) Higher (cyclohexyl) Lower (pyridinyl)
Solubility Moderate High
Target Class Ion channels Kinases
2.4. Thiazolylmethylcarbamate Derivatives

Structure : Complex carbamates like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () feature multiple chiral centers and extended hydrophobic chains.

Key Research Findings

  • Structural Flexibility : The cyclohexylthiazole group in the target compound offers a balance between lipophilicity and steric bulk, distinguishing it from BTP2’s rigid trifluoromethylpyrazole .
  • Synthetic Accessibility : The target compound can be synthesized via carboxamide coupling (similar to ), whereas 1,3,4-thiadiazoles require cyclization steps .
  • Unresolved Questions : The impact of the 1,2,3-thiadiazole isomer on SOCE inhibition remains understudied compared to 1,3,4 analogs.

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the thiadiazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The compound features a thiadiazole ring system, which is known for its stability and biological activity. The presence of the thiazole moiety contributes to its lipophilicity and potential for interaction with biological targets. The chemical structure can be represented as follows:

N 4 cyclohexylthiazol 2 yl methyl 4 methyl 1 2 3 thiadiazole 5 carboxamide\text{N 4 cyclohexylthiazol 2 yl methyl 4 methyl 1 2 3 thiadiazole 5 carboxamide}

Biological Activities

Numerous studies have highlighted the biological activities of thiadiazole derivatives, including:

  • Antitumor Activity : Thiadiazoles have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound were evaluated against various cancer cell lines such as HeLa and MCF-7. The IC50 values indicated significant cytotoxic effects.
    CompoundCell LineIC50 (μM)
    3dHeLa29
    3dMCF-773
    These results suggest that modifications in the thiadiazole structure can enhance antitumor efficacy .
  • Antimicrobial Properties : Thiadiazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
  • Anti-inflammatory Effects : Compounds containing the thiadiazole scaffold have demonstrated anti-inflammatory properties by modulating inflammatory cytokines and pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in tumor growth and inflammation.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several research studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and tested their cytotoxicity against different cancer cell lines using the MTT assay. The results showed that compounds with specific substitutions exhibited enhanced activity against HeLa cells .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that minor modifications in the thiadiazole structure can lead to significant changes in biological activity. For example, the introduction of hydrophobic groups improved lipophilicity and cellular uptake .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural confirmation of N-((4-cyclohexylthiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Mass Spectrometry (MS) are essential for confirming the compound's structure. NMR provides detailed information on hydrogen and carbon environments, while MS validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can further confirm functional groups like amides or thiadiazoles .

Q. What synthetic routes are commonly employed to prepare thiadiazole-5-carboxamide derivatives?

  • Answer: A two-step approach is typical:

Formation of the thiadiazole core: Cyclization of thiosemicarbazides or reaction of isothiocyanates with hydrazine derivatives in acetonitrile or DMF under reflux .

Amide coupling: Use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach substituents to the thiadiazole ring .

Q. How can chromatographic techniques optimize reaction monitoring during synthesis?

  • Answer: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are used to track reaction progress, assess conversion rates, and isolate intermediates. Ethanol-DMF mixtures are common solvents for recrystallization .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the yield of thiadiazole derivatives?

  • Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency due to their high dielectric constants. Reflux temperatures (80–100°C) are critical for accelerating ring closure but require optimization to avoid side reactions like decomposition . Triethylamine is often added to scavenge acids, improving yields in amidation steps .

Q. What strategies resolve contradictions in biological activity data for structurally similar thiadiazole compounds?

  • Answer:

  • Dose-response profiling: Compare IC50 values across multiple assays (e.g., antimicrobial, anticancer) to identify structure-activity relationships (SAR).
  • Targeted molecular docking: Use computational models to predict interactions with enzymes (e.g., kinases, microbial proteases) and validate via in vitro assays .
  • Metabolic stability tests: Assess whether differences in activity arise from pharmacokinetic factors like hepatic metabolism .

Q. What mechanistic insights explain the reactivity of the thiadiazole ring in cross-coupling reactions?

  • Answer: The electron-deficient nature of the thiadiazole ring facilitates nucleophilic substitution at the 5-position. For example, iodine-mediated cyclization in DMF promotes sulfur elimination, forming fused heterocycles. Substituents like methyl groups (electron-donating) or trifluoromethyl groups (electron-withdrawing) modulate reactivity and regioselectivity .

Q. How can synthetic byproducts be minimized during the preparation of N-((4-cyclohexylthiazol-2-yl)methyl) derivatives?

  • Answer:

  • Stepwise purification: Use flash chromatography to separate intermediates before the final coupling step.
  • Protection/deprotection strategies: Temporarily block reactive sites (e.g., amines) with Boc or Fmoc groups to prevent unwanted side reactions .
  • Catalytic optimization: Employ Pd-catalyzed cross-coupling for aryl substitutions to reduce halogenated byproducts .

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